molecular formula C7H4FNO5 B8064881 3-Fluoro-4-hydroxy-5-nitrobenzoic acid

3-Fluoro-4-hydroxy-5-nitrobenzoic acid

Cat. No.: B8064881
M. Wt: 201.11 g/mol
InChI Key: JGABJUOSCZREIE-UHFFFAOYSA-N
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Description

3-Fluoro-4-hydroxy-5-nitrobenzoic acid is an organic compound with the molecular formula C7H4FNO5. It is characterized by the presence of a fluorine atom, a hydroxyl group, and a nitro group attached to a benzene ring, which is further substituted with a carboxylic acid group

Preparation Methods

Synthetic Routes and Reaction Conditions: 3-Fluoro-4-hydroxy-5-nitrobenzoic acid can be synthesized through several methods. One common approach involves the nitration of 3-fluoro-4-hydroxybenzoic acid using nitric acid and sulfuric acid under controlled conditions. Another method includes the fluorination of 4-hydroxy-5-nitrobenzoic acid using a suitable fluorinating agent such as xenon difluoride or cobalt trifluoride.

Industrial Production Methods: In an industrial setting, the compound can be produced on a larger scale using continuous flow reactors or batch reactors, depending on the desired yield and purity. The choice of reagents and reaction conditions is optimized to ensure high efficiency and minimal by-products.

Chemical Reactions Analysis

Types of Reactions: 3-Fluoro-4-hydroxy-5-nitrobenzoic acid undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Potassium permanganate (KMnO4) in an alkaline medium can be used to oxidize the compound.

  • Reduction: Tin (Sn) and hydrochloric acid (HCl) can be employed for the reduction of the nitro group to an amino group.

  • Substitution: Halogenation reactions can be performed using halogenating agents like chlorine (Cl2) or bromine (Br2) in the presence of a catalyst.

Major Products Formed:

  • Oxidation: Formation of this compound derivatives with higher oxidation states.

  • Reduction: Conversion to 3-fluoro-4-hydroxy-5-aminobenzoic acid.

  • Substitution: Introduction of additional halogen atoms or other substituents on the benzene ring.

Scientific Research Applications

3-Fluoro-4-hydroxy-5-nitrobenzoic acid has several applications in scientific research, including:

  • Chemistry: It serves as a building block for the synthesis of more complex organic molecules.

  • Biology: The compound can be used as a fluorescent probe in biological imaging studies due to its unique fluorescence properties.

  • Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

3-Fluoro-4-hydroxy-5-nitrobenzoic acid is similar to other halo-substituted benzoic acids, such as 3-chloro-4-hydroxybenzoic acid and 3-bromo-4-hydroxybenzoic acid. the presence of the fluorine atom imparts unique chemical properties to the compound, such as increased stability and reactivity compared to its chloro- and bromo-substituted counterparts.

Comparison with Similar Compounds

  • 3-Chloro-4-hydroxybenzoic acid

  • 3-Bromo-4-hydroxybenzoic acid

  • 3-Iodo-4-hydroxybenzoic acid

  • 3-Fluoro-4-methoxybenzoic acid

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Properties

IUPAC Name

3-fluoro-4-hydroxy-5-nitrobenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4FNO5/c8-4-1-3(7(11)12)2-5(6(4)10)9(13)14/h1-2,10H,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JGABJUOSCZREIE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1[N+](=O)[O-])O)F)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4FNO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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